molecular formula C11H15BrClNO B6248999 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride CAS No. 2411254-17-4

1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride

Cat. No. B6248999
CAS RN: 2411254-17-4
M. Wt: 292.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2229190-01-4 . It has a molecular weight of 256.14 and its IUPAC name is 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine . The compound is typically stored at 4 degrees Celsius and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrNO/c1-14-10-7-8(3-4-9(10)12)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.14 . It is a liquid at room temperature and is typically stored at 4 degrees Celsius .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride involves the reaction of 4-bromo-3-methoxybenzaldehyde with cyclobutanone to form 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-ol, which is then converted to the amine using ammonium chloride and sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-bromo-3-methoxybenzaldehyde", "cyclobutanone", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromo-3-methoxybenzaldehyde is reacted with cyclobutanone in the presence of a base catalyst to form 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-ol.", "Step 2: 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-ol is then reacted with ammonium chloride and sodium borohydride to form 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine.", "Step 3: 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine is then reacted with hydrochloric acid to form 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride." ] }

CAS RN

2411254-17-4

Product Name

1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride

Molecular Formula

C11H15BrClNO

Molecular Weight

292.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.